1-Cycloheptyl-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-Cycloheptyl-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a cycloheptyl group attached to a trifluoromethylated ethan-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyl-2,2,2-trifluoroethan-1-ol typically involves the reaction of cycloheptanone with trifluoroacetic acid and a reducing agent such as sodium borohydride. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Cycloheptyl-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to alkanes using strong reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides
Major Products
Oxidation: Cycloheptyl trifluoroacetone or cycloheptyl trifluoroacetic acid
Reduction: Cycloheptyl trifluoroethane
Substitution: Cycloheptyl trifluoroethyl halides
Scientific Research Applications
1-Cycloheptyl-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-2,2,2-trifluoroethan-1-ol
- 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol
- 1-Cyclooctyl-2,2,2-trifluoroethan-1-ol
Uniqueness
1-Cycloheptyl-2,2,2-trifluoroethan-1-ol is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs
Properties
Molecular Formula |
C9H15F3O |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
1-cycloheptyl-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H15F3O/c10-9(11,12)8(13)7-5-3-1-2-4-6-7/h7-8,13H,1-6H2 |
InChI Key |
MTYNWKANVRUABJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(C(F)(F)F)O |
Origin of Product |
United States |
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